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Compound of Interest

Compound Name:
4-(1,2,4-Oxadiazol-3-

yl)benzaldehyde

Cat. No.: B1322578 Get Quote

An In-Depth Technical Guide to 4-(1,2,4-
Oxadiazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

biological characteristics of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. This compound, featuring

a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring, serves as a valuable building block

in medicinal chemistry and materials science. This document consolidates available data on its

properties, synthesis, and potential applications, offering a foundational resource for

researchers in drug discovery and organic synthesis.

Core Chemical and Physical Characteristics
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a solid, aromatic compound. While extensive

experimental data for this specific molecule is not widely published, its properties can be

inferred from available data and the characteristics of its constituent functional groups.

Table 1: Physical and Chemical Properties of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
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Property Value Source/Notes

Molecular Formula C₉H₆N₂O₂ [Calculated]

Molecular Weight 174.16 g/mol [Calculated]

CAS Number 545424-41-7 [1]

Appearance Solid (predicted) Based on related structures

Melting Point Data not available

Boiling Point Data not available

Solubility

Expected to be soluble in

common organic solvents like

DMSO, DMF, and chlorinated

solvents. Poorly soluble in

water.

Inferred from structure

Spectroscopic and Structural Data
The structural integrity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is confirmed through various

spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectral data provide insight into the chemical environment of the

protons and carbons in the molecule.

Table 2: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

9.9 - 10.1 Singlet Aldehydic proton (-CHO)

8.2 - 8.4 Multiplet
Aromatic protons (ortho to -

CHO)

7.9 - 8.1 Multiplet
Aromatic protons (ortho to

oxadiazole)

~9.0 Singlet Oxadiazole proton

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~192 Aldehydic carbon (C=O)

~168 Oxadiazole carbon (C-3)

~158 Oxadiazole carbon (C-5)

128 - 138 Aromatic carbons

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and

oxadiazole functionalities.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration

~1700 Aldehyde C=O stretch

2820, 2720 Aldehyde C-H stretch

1600-1400 Aromatic/Oxadiazole C=C and C=N stretching

~1100 Oxadiazole C-O-C stretch
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Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound, with the molecular

ion peak [M]⁺ expected at m/z 174.16.

Crystallographic Data
X-ray crystallography data indicates that 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde has a planar

molecular geometry. This planarity arises from the conjugation between the benzene ring and

the 1,2,4-oxadiazole ring.[2] Key bond lengths are reported as C1-N1: 1.3099(14) Å, C1-N2:

1.3847(12) Å, N1-O1: 1.4217(11) Å, and C12-O2 (aldehyde carbonyl): 1.2039(14) Å.[2] The

C9-C12-O2 bond angle is approximately 124.87(11)°.[2]

Chemical Reactivity and Synthesis
The presence of both an aldehyde and an oxadiazole ring imparts a versatile reactivity profile

to the molecule.

Key Chemical Reactions
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using standard

oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol.

Nucleophilic Addition: The aldehyde carbonyl is susceptible to nucleophilic attack, allowing

for the formation of a wide range of derivatives.

Aromatic Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution

reactions, with the substitution pattern influenced by the directing effects of the aldehyde and

oxadiazole groups.
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Figure 1: Key chemical transformations of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

Experimental Protocol: Synthesis of 1,2,4-Oxadiazoles
While a specific, detailed protocol for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is not readily

available in the literature, a general and widely used method for the synthesis of 3,5-

disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid

derivative.

General Procedure:

Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence

of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water). The reaction

mixture is typically stirred at room temperature or heated to reflux.

Cyclization: The resulting amidoxime is then reacted with a carboxylic acid, acid chloride, or

ester. This step often requires a dehydrating agent or is carried out at elevated temperatures.
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Step 1: Amidoxime Formation

Step 2: Cyclization
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Figure 2: General synthetic workflow for 1,2,4-oxadiazole synthesis.

Biological Activity and Potential Applications
The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in drug discovery, known to

impart a range of biological activities.

Pharmacological Profile
Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide spectrum of

pharmacological activities, including:

Antimicrobial: Activity against various bacterial and fungal strains.

Anticancer: Cytotoxic effects against several cancer cell lines.

Anti-inflammatory: Inhibition of inflammatory pathways.

Enzyme Inhibition: Specific inhibition of various enzymes is a key mechanism for many

oxadiazole-containing drugs.
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The specific biological activity and mechanism of action for 4-(1,2,4-Oxadiazol-3-
yl)benzaldehyde have not been fully elucidated in publicly available literature.[2] However, its

structural motifs suggest it could be a valuable intermediate for the synthesis of novel

therapeutic agents.

Role in Drug Development
The aldehyde group provides a reactive handle for the synthesis of a diverse library of

compounds through reactions such as reductive amination, Wittig reactions, and the formation

of Schiff bases. This allows for the exploration of a wide chemical space in the search for new

drug candidates. The oxadiazole ring can act as a bioisostere for ester and amide groups,

potentially improving metabolic stability and pharmacokinetic properties.
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Figure 3: Logical workflow for the use of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde in drug

discovery.

Safety and Handling
As with any chemical reagent, 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde should be handled with

appropriate safety precautions in a well-ventilated laboratory environment. Standard personal

protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For

detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the

supplier.

Conclusion
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a compound of significant interest due to its versatile

chemical reactivity and the established pharmacological importance of the 1,2,4-oxadiazole

core. While specific experimental data for this molecule is limited, this guide provides a

comprehensive summary of its known and predicted properties. Further research to fully

characterize its physical properties, optimize its synthesis, and explore its biological activities is

warranted and will undoubtedly contribute to the fields of medicinal chemistry and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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